{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}(9H-xanthen-9-yl)methanone
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Overview
Description
1-[(4-Chlorophenyl)(phenyl)methyl]-4-(9H-xanthene-9-carbonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group, a phenylmethyl group, and a 9H-xanthene-9-carbonyl group.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]-4-(9H-xanthene-9-carbonyl)piperazine involves multiple steps:
Starting Materials: The synthesis begins with commercially available (4-chlorophenyl)(phenyl)methanone and 9H-xanthene-9-carboxylic acid.
Piperazine Substitution: The chlorinated product is reacted with piperazine in the presence of potassium carbonate and a phase transfer catalyst in tetrahydrofuran under reflux conditions to yield 1-[(4-chlorophenyl)(phenyl)methyl]piperazine.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)(phenyl)methyl]-4-(9H-xanthene-9-carbonyl)piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Scientific Research Applications
1-[(4-Chlorophenyl)(phenyl)methyl]-4-(9H-xanthene-9-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antihistamine and anti-allergic drugs due to its ability to antagonize histamine H1 receptors.
Biological Studies: The compound is studied for its potential anti-inflammatory and anti-asthmatic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmacologically active compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)(phenyl)methyl]-4-(9H-xanthene-9-carbonyl)piperazine involves its interaction with histamine H1 receptors. By binding to these receptors, the compound prevents histamine from exerting its effects, thereby reducing allergic reactions and inflammation . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)(phenyl)methyl]-4-(9H-xanthene-9-carbonyl)piperazine can be compared with other similar compounds such as:
(RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine: This compound shares a similar structure but lacks the xanthene moiety, making it less complex and potentially less potent.
Norchlorcyclizine: Another piperazine derivative with similar antihistamine properties but different substituents on the piperazine ring.
Levocetirizine: A well-known antihistamine with a different pharmacophore, providing a basis for comparison in terms of potency and side effects.
The uniqueness of 1-[(4-chlorophenyl)(phenyl)methyl]-4-(9H-xanthene-9-carbonyl)piperazine lies in its combination of the xanthene and piperazine moieties, which may contribute to its enhanced pharmacological properties .
Properties
Molecular Formula |
C31H27ClN2O2 |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C31H27ClN2O2/c32-24-16-14-23(15-17-24)30(22-8-2-1-3-9-22)33-18-20-34(21-19-33)31(35)29-25-10-4-6-12-27(25)36-28-13-7-5-11-26(28)29/h1-17,29-30H,18-21H2 |
InChI Key |
VNJJDTSYRGKJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
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